2-chloro-1-{5-[(E)-[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one
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Overview
Description
2-chloro-1-{5-[(E)-[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrole ring substituted with a chloro group and a fluorophenyl hydrazone moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{5-[(E)-[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one typically involves the condensation of 2-chloroacetyl chloride with 5-[(E)-[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-{5-[(E)-[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydrazone moiety can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation of the hydrazone moiety can produce a corresponding azine .
Scientific Research Applications
2-chloro-1-{5-[(E)-[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-{5-[(E)-[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with different biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate: Similar structure but with a methoxy group instead of a fluorophenyl group.
2-chloro-4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline: Contains a quinazoline ring instead of a pyrrole ring.
Uniqueness
The uniqueness of 2-chloro-1-{5-[(E)-[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one lies in its specific substitution pattern and the presence of both chloro and fluorophenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H11ClFN3O |
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Molecular Weight |
279.70 g/mol |
IUPAC Name |
2-chloro-1-[5-[(Z)-[(4-fluorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H11ClFN3O/c14-6-13(19)9-5-12(16-7-9)8-17-18-11-3-1-10(15)2-4-11/h1-5,7-8,16,18H,6H2/b17-8- |
InChI Key |
PQXQYPCWTAHEQX-IUXPMGMMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C\C2=CC(=CN2)C(=O)CCl)F |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=CC(=CN2)C(=O)CCl)F |
Origin of Product |
United States |
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